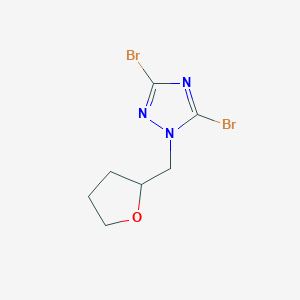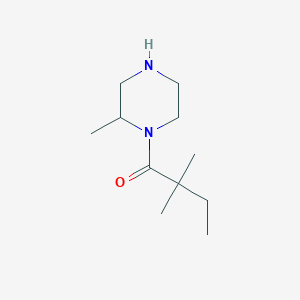
2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one, also known as DMMP, is a compound that belongs to the class of designer drugs called cathinones. It has a molecular formula of C11H22N2O and a molecular weight of 198.31 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a focus in recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another field of medicinal chemistry involves the synthesis of antidepressant molecules through metal-catalyzed procedures, where different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C11H22N2O .Wirkmechanismus
MPB acts as a catalyst in various chemical reactions. It helps to speed up the reaction rate by providing a reaction site for the reactants to interact with each other. This increases the rate of the reaction and allows for the reaction to occur more quickly.
Biochemical and Physiological Effects
MPB has been found to have a number of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been found to have an effect on the central nervous system and can act as an anti-anxiety agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPB in lab experiments are that it is a relatively non-toxic compound, it has a low boiling point, and it is water-soluble. It is also relatively easy to synthesize and purify. The main limitation is that it is not very stable and can degrade over time.
Zukünftige Richtungen
Future research on MPB could focus on its use as a solvent for organic and inorganic compounds, its use in the synthesis of pharmaceuticals, its biochemical and physiological effects, and its potential applications in biochemistry and molecular biology. Additionally, further research could be conducted on its mechanism of action and its potential toxicity. Other potential future research topics could include its potential use as an anti-anxiety agent, its potential use in drug delivery systems, and its potential use in the development of new drugs.
Synthesemethoden
MPB can be synthesized from the reaction of 2-methylpiperazine and 1-butanone. This reaction is catalyzed by an acid and is carried out in a solvent such as toluene or ethyl acetate. The reaction is usually conducted at a temperature of around 80°C and can be completed in a few hours. The product is then isolated and purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
MPB has been used in various scientific research applications due to its low toxicity and low boiling point. It is used in organic synthesis as a solvent for organic and inorganic compounds. It has also been used in the synthesis of drugs and other pharmaceuticals, as well as in biochemistry and molecular biology.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-5-11(3,4)10(14)13-7-6-12-8-9(13)2/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUPVSPVPVLWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



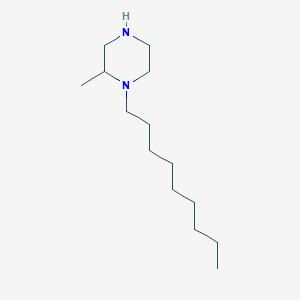
![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)
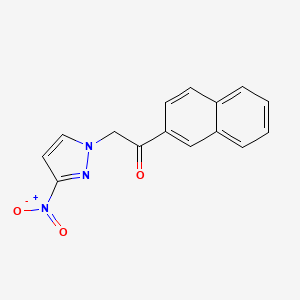

amine hydrochloride](/img/structure/B6362665.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)
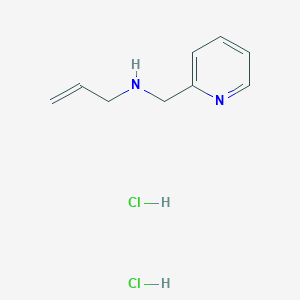
![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
